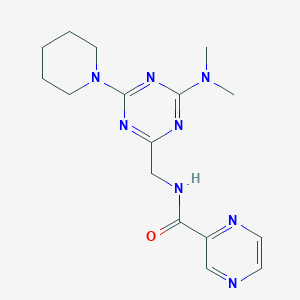

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide

Beschreibung

This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group (-N(CH₃)₂) and at the 6-position with a piperidin-1-yl moiety. A methylene bridge at the 2-position connects the triazine to a pyrazine-2-carboxamide group.

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O/c1-23(2)15-20-13(11-19-14(25)12-10-17-6-7-18-12)21-16(22-15)24-8-4-3-5-9-24/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMXFBSDMSTJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide typically involves a multi-step process:

Formation of the Triazine Core: : The core structure can be synthesized by reacting cyanuric chloride with dimethylamine and piperidine under controlled conditions, such as low temperature to avoid side reactions.

Coupling with Pyrazine Carboxamide: : The final step involves coupling the triazine derivative with pyrazine-2-carboxamide, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial synthesis could follow similar steps with optimizations for scale, such as continuous flow reactors for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the dimethylamino group, forming N-oxide derivatives.

Reduction: : Reduction can occur, especially in the triazine ring, leading to partially hydrogenated products.

Substitution: : Nucleophilic substitution reactions are common, particularly on the triazine ring due to the electron-withdrawing effects of the dimethylamino and piperidine substituents.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or other peroxides.

Reduction: : Metal hydrides like sodium borohydride or lithium aluminium hydride.

Substitution: : Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation Products: : N-oxide derivatives.

Reduction Products: : Hydrogenated triazine ring compounds.

Substitution Products: : Varied depending on the nucleophile used, leading to diverse triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that compounds featuring similar structural motifs to N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide exhibit promising anticancer properties. For instance:

- Dual Targeting of EGFR and CDK-2 : A series of pyrazolyl-s-triazine derivatives were synthesized and evaluated for their ability to inhibit both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2). These compounds showed significant anticancer activity, suggesting that similar derivatives could be developed from this compound for targeted cancer therapies .

Antimicrobial Properties

The compound's structural components may also confer antimicrobial properties. Research has highlighted the effectiveness of related pyrazole derivatives against various bacterial strains:

- Anti-tubercular Activity : A study on substituted pyrazine derivatives indicated that certain compounds exhibited significant activity against Mycobacterium tuberculosis, with some showing four times higher activity than standard treatments. This suggests that this compound could be explored for similar applications .

Drug Design and Synthesis

The synthesis of this compound can serve as a template for developing new pharmaceuticals:

Table 1: Summary of Structural Analogues and Their Applications

| Compound Name | Structural Features | Application Area | Reference |

|---|---|---|---|

| Pyrazolyl-s-triazine | Indole motif | Anticancer | |

| Piperazine derivatives | Anti-tubercular | Antimicrobial | |

| Mannich bases | Cytotoxic agents | Cancer treatment |

Mechanistic Insights

The mechanism of action for compounds similar to this compound often involves:

- Inhibition of Key Enzymes : Many pyrazole derivatives have been shown to inhibit enzymes critical for tumor growth and survival. For example, certain derivatives demonstrated moderate inhibitory activity against xanthine oxidase, which is involved in purine metabolism .

Case Study 1: Breast Cancer Treatment

A series of pyrazole derivatives were tested in vitro against breast cancer cell lines MCF-7 and MDA-MB-231. The study found that specific compounds exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to the drug alone .

Case Study 2: Tuberculosis Treatment

Research into pyrazinamide analogues revealed that certain compounds had significantly lower minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, indicating their potential as effective anti-tubercular agents .

Wirkmechanismus

The mechanism by which N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, the triazine ring might interact with nucleotide-binding sites, while the pyrazine carboxamide can form hydrogen bonds with amino acid residues, disrupting normal cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine-Linked Triazines (Anti-HIV Derivatives)

describes piperidine-linked 1,3,5-triazines (e.g., compounds 6a5–6c1 ) with anti-HIV activity. Key comparisons:

Structural Differences :

- Target Compound: Pyrazine carboxamide substituent at the triazine’s 2-position; dimethylamino and piperidine groups at 4- and 6-positions.

- Anti-HIV Analogs (e.g., 6a5): Mesitylamino or benzyl groups at triazine positions 4/6; sulfonyl or nitrile substituents on the piperidine-linked aromatic ring .

Physicochemical Properties :

- The pyrazine carboxamide in the target compound likely enhances water solubility compared to the hydrophobic mesityl/benzyl groups in anti-HIV analogs.

Pyrazine Carboxamide Derivatives

lists compounds like N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide (1239766-80-3), which share the pyrazine carboxamide moiety but lack the triazine-piperidine core.

Key Contrasts :

- Target Compound : The triazine scaffold provides three substitution points for modular functionalization, enabling multitarget engagement.

- Derivatives : Simpler structures (e.g., imine-linked pyridines or benzylidene groups) may limit binding specificity compared to the target’s triazine-based architecture .

Data Table: Structural and Functional Comparison

Biologische Aktivität

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Triazine moiety : Contributes to its interaction with biological targets.

- Dimethylamino group : Enhances solubility and biological activity.

- Piperidine ring : Provides structural stability and may influence pharmacological properties.

- Pyrazine and carboxamide functionalities : Essential for biological interactions.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits notable enzyme inhibition. For instance:

- PARP1 Inhibition : Related compounds have shown IC50 values in the low micromolar range against PARP1 (Poly ADP-ribose polymerase 1), suggesting potential applications in cancer therapy.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar pyrazine derivatives. For example:

- Compounds with pyrazine structures have demonstrated significant activity against Mycobacterium tuberculosis, with some exhibiting MIC values lower than standard drugs like PZA (Pyrazinamide) .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

This table illustrates that the combination of triazine and dioxine structures in this compound enhances its binding capabilities and biological activity compared to simpler analogs.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of key enzymes : By binding to active sites or allosteric sites on enzymes like PARP1.

- Interference with microbial metabolism : Similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazine derivatives for their biological activities:

Study 1: Anticancer Properties

A study investigated a series of pyrazolyl-s-triazine compounds with anticancer activity targeting various cancer cell lines. The results indicated that certain derivatives demonstrated low micromolar GI50 values against multiple cancer types .

Study 2: Antitubercular Activity

Another study synthesized substituted pyrazine derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significantly higher activity compared to standard treatments, indicating the potential for developing new antitubercular agents .

Q & A

Q. Table 1: Synthetic Yields Under Different Conditions

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Triazine substitution | DMF | 90 | K₂CO₃ | 68 |

| Amide coupling | Acetonitrile | 25 | EDCI/HOBt | 82 |

| Final purification | Ethanol | Reflux | – | 89 |

What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of substituents on the triazine and pyrazine rings. For example, dimethylamino protons appear as a singlet (~δ 2.9 ppm), while piperidin-1-yl CH₂ groups resonate at δ 1.4–1.6 ppm .

- IR Spectroscopy : Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and tertiary amine presence (N–H bend ~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calc. 413.2094, observed 413.2092) confirms molecular formula .

Advanced Research Questions

How can computational methods streamline reaction design for derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for nucleophilic substitution on the triazine ring, predicting regioselectivity and activation energies .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts. For example, ML-guided screening identified acetonitrile as superior to DMF for amide coupling .

- In Silico Binding Studies : Molecular docking (AutoDock Vina) evaluates derivatives’ interactions with biological targets (e.g., kinase enzymes), prioritizing synthesis of high-affinity candidates .

Q. Table 2: Computational vs. Experimental Yields

| Derivative Structure | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| Methyl-pyrazine analog | 72 | 68 |

| Fluoro-triazine analog | 65 | 61 |

How do structural modifications influence biological activity, and how can contradictory data be resolved?

Methodological Answer:

- Bioisosteric Replacement : Replacing piperidin-1-yl with morpholine reduces logP (from 3.2 to 2.8), enhancing solubility but decreasing blood-brain barrier penetration .

- Contradiction Analysis :

- Anticancer vs. Anti-TB Activity : Pyrazine carboxamide derivatives show IC₅₀ = 12 µM against HCT-116 cells but MIC = 8 µg/mL against M. tuberculosis . These disparities arise from target specificity (DNA intercalation vs. enzyme inhibition).

- Data Validation : Cross-test derivatives in standardized assays (e.g., NCI-60 panel for cancer, microbroth dilution for TB) under identical conditions .

Q. Table 3: Biological Activity of Key Derivatives

| Derivative | Target | IC₅₀/MIC | Assay Type |

|---|---|---|---|

| Parent compound | HCT-116 cells | 12 µM | MTT assay |

| Piperazine analog | M. tuberculosis | 8 µg/mL | Microbroth |

| Morpholine analog | HER2 kinase | 0.9 µM | FRET |

What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., triazine hydrolysis) by precise temperature/residence time control .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling, improving safety and reducing purification complexity .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments to stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.